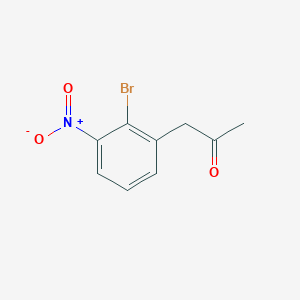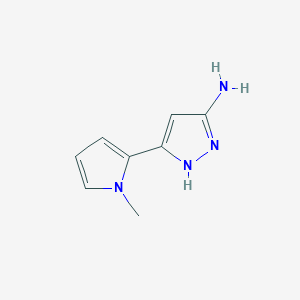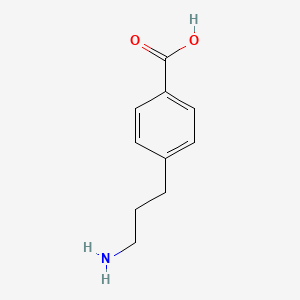![molecular formula C9H12N2O2 B13608272 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with hydrazine to form the pyrazole ring, followed by cyclization with formaldehyde to form the oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid.
Reduction: 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in metabolic pathways.
DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: May bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
- 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
- 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide
Uniqueness
6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-9(2)5-11-8(13-6-9)3-7(4-12)10-11/h3-4H,5-6H2,1-2H3 |
InChI Key |
NTJVINWUYBRNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=CC(=N2)C=O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)

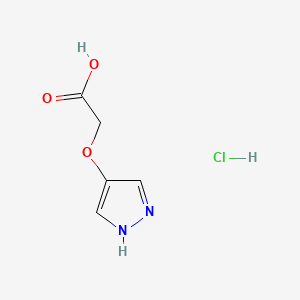
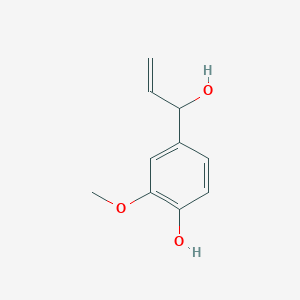
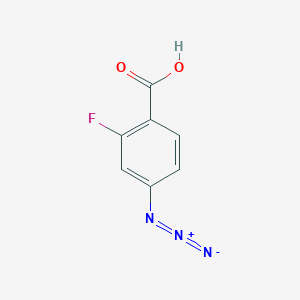
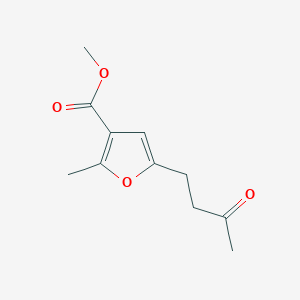
![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B13608231.png)
![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)
